![molecular formula C10H15N3 B13536242 1-(Pyrazin-2-yl)cyclohexan-1-amine](/img/structure/B13536242.png)
1-(Pyrazin-2-yl)cyclohexan-1-amine
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Overview
Description
1-(Pyrazin-2-yl)cyclohexan-1-amine is a chemical compound characterized by the presence of a pyrazine ring attached to a cyclohexane ring with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)cyclohexan-1-amine typically involves the reaction of pyrazine derivatives with cyclohexanone under specific conditions. One common method includes the use of reductive amination, where pyrazine-2-carboxaldehyde reacts with cyclohexanone in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrazin-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
1-(Pyrazin-2-yl)cyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyrazin-2-amine: Shares the pyrazine ring but lacks the cyclohexane moiety.
Cyclohexanamine: Contains the cyclohexane ring with an amine group but lacks the pyrazine ring.
1-(Pyrazin-2-yl)guanidine: Similar structure with a guanidine group instead of an amine
Uniqueness: 1-(Pyrazin-2-yl)cyclohexan-1-amine is unique due to the combination of the pyrazine ring and cyclohexane ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-pyrazin-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H15N3/c11-10(4-2-1-3-5-10)9-8-12-6-7-13-9/h6-8H,1-5,11H2 |
InChI Key |
UXZDOQKDXLVGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC=CN=C2)N |
Origin of Product |
United States |
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